CCT137690 - 1095382-05-0

CCT137690

Catalog Number: EVT-288105
CAS Number: 1095382-05-0
Molecular Formula: C26H31BrN8O
Molecular Weight: 551.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CCT137690, also known as 3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole or 6-Bromo-7-{4-[(5-Methylisoxazol-3-Yl)methyl]piperazin-1-Yl}-2-[4-(4-Methylpiperazin-1-Yl)phenyl]-1H-Imidazo[4,5-B]pyridine, is a synthetic, orally bioavailable small molecule. [] It functions as a pan-Aurora kinase inhibitor, primarily targeting Aurora A and B kinases with high selectivity. [, ] This compound has shown significant potential as an anti-cancer agent in preclinical studies. [] CCT137690 effectively inhibits the growth of various cancer cell lines, including those derived from colon cancer, neuroblastoma, leukemia, and melanoma. [, , , ]

Future Directions
  • Biomarker Development: Investigating the potential of using BARD1 genotypes as a predictive biomarker for CCT137690 sensitivity in neuroblastoma and other cancers. []
  • Drug Delivery: Developing novel drug delivery systems, such as nanocapsules, for enhanced delivery of CCT137690 to tumor sites, improving therapeutic efficacy and reducing potential side effects. []
Source and Classification

CCT137690 was synthesized as part of research aimed at developing selective inhibitors for Aurora kinases. Its classification as an Aurora kinase inhibitor places it within a category of compounds that target key regulatory proteins involved in mitosis, thus potentially offering therapeutic benefits in oncology .

Synthesis Analysis

Methods and Technical Details

The synthesis of CCT137690 involves several key steps, primarily utilizing palladium-catalyzed reactions. The process begins with the formation of an azaindole ring through a heteroannulation reaction. This is followed by the introduction of various substituents via cross-coupling reactions, including Suzuki coupling and Sonogashira coupling techniques. A detailed synthesis pathway includes:

  1. Formation of the Azaindole Ring: Achieved through the reaction of 5-chloro-3-iodo-2-aminopyridine with an alkyne in the presence of a palladium catalyst.
  2. Substituent Introduction: Various functional groups are introduced to enhance the compound's efficacy and selectivity.
  3. Final Product Isolation: The final product is purified using standard chromatographic techniques to ensure high purity suitable for biological testing .
Molecular Structure Analysis

Structure and Data

CCT137690 features a complex molecular structure characterized by a pyridine core with multiple substituents that enhance its binding affinity to Aurora kinases. The precise molecular formula is not explicitly provided in the sources, but structural analysis indicates significant interactions with the ATP-binding sites of the kinases, which are crucial for their enzymatic activity.

Key structural data include:

  • Molecular Weight: Approximately 400 Da (exact value may vary based on substituents).
  • Key Functional Groups: Presence of nitrogen heterocycles contributes to its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

CCT137690 undergoes several critical reactions that facilitate its mechanism of action:

  • Inhibition of Phosphorylation: It effectively inhibits the phosphorylation of histone H3 and transforming acidic coiled-coil 3, both substrates for Aurora kinases .
  • Induction of Apoptosis: Continuous exposure to CCT137690 leads to significant cellular effects such as multipolar spindle formation, chromosome misalignment, and ultimately apoptosis in cancer cells .
Mechanism of Action

Process and Data

CCT137690 functions primarily by inhibiting Aurora A and Aurora B kinases, which are essential for proper mitotic progression. The inhibition leads to:

  • Disruption of Mitosis: Cells treated with CCT137690 exhibit multipolar spindles and polyploidy due to improper chromosome segregation.
  • Induction of Cell Cycle Arrest: The compound causes cell cycle arrest at various phases, particularly in G2/M phase, leading to increased apoptosis rates .
  • Biomolecular Effects: It induces expression changes in key regulatory proteins such as p53 and BAX, further promoting apoptotic pathways .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not detailed in the sources, general characteristics can be inferred:

Relevant Data or Analyses

Analytical techniques such as high-performance liquid chromatography (HPLC) have been employed to quantify CCT137690 in biological samples, ensuring accurate dosing during experimental applications .

Applications

Scientific Uses

CCT137690 holds potential applications primarily in cancer therapeutics due to its selective inhibition of Aurora kinases. Its applications include:

  • Cancer Treatment: Particularly effective against MYCN-amplified neuroblastoma and other solid tumors.
  • Combination Therapies: Shows synergistic effects when combined with other chemotherapeutic agents like gefitinib and pictilisib .
  • Research Tool: Serves as an important tool in studying mitotic processes and the role of Aurora kinases in cancer biology.
Mechanism of Action and Molecular Targets

Inhibition of Aurora Kinase Isoforms: Selectivity and Kinase Profiling

CCT137690 is an imidazo[4,5-b]pyridine derivative that potently inhibits all three Aurora kinase isoforms (A, B, and C) with low-nanomolar half-maximal inhibitory concentrations (IC₅₀). Biochemical assays demonstrate IC₅₀ values of 15 nM for Aurora A, 25 nM for Aurora B, and 19 nM for Aurora C, establishing it as a pan-Aurora inhibitor [3] [4] [9]. Kinase profiling studies confirm high selectivity: CCT137690 exhibits minimal off-target activity against major cytochrome P450 isoforms (CYP1A2, CYP2C9, CYP2D6, etc.; IC₅₀ > 10 µM) and only moderate inhibition of the hERG ion channel (IC₅₀ = 3.0 µM) [4]. In cellular contexts, it effectively suppresses proliferation in diverse cancer cell lines, including:

  • SW620 colon carcinoma (GI₅₀ = 0.14 µM)
  • A2780 ovarian cancer (GI₅₀ = 0.30 µM)
  • Oral squamous cell carcinoma (ORL-48, ORL-115) (GI₅₀ = 0.005–0.47 µM) [1] [4] [9].

Table 1: Selectivity Profile of CCT137690

TargetIC₅₀ (nM)Cellular GI₅₀ (µM)
Aurora A150.14–0.47
Aurora B250.14–0.47
Aurora C190.14–0.47
hERG ion channel3000Not tested
Cytochrome P450s>10,000Not tested

Structural Basis of Aurora A/B/C Binding and Catalytic Domain Interactions

CCT137690 competitively binds the adenosine triphosphate (ATP)-binding pocket of Aurora kinases via its imidazo[4,5-b]pyridine core. Structural analyses reveal that the bromophenyl substituent occupies a hydrophobic region adjacent to the ATP-binding site, while the morpholine moiety stabilizes interactions with catalytic residues [4] [9]. This binding mode:

  • Disrupts autophosphorylation at Aurora A-Thr²⁸⁸ (essential for activation) [2] [4].
  • Inhibits conformational changes required for substrate recognition (e.g., TPX2-induced activation) [7] [10].Molecular dynamics simulations confirm stable binding across isoforms due to high conservation of the catalytic domain, explaining its pan-inhibitory activity [8] [9].

Downstream Effects on Mitotic Regulation: Histone H3 Phosphorylation and Spindle Assembly

By inhibiting Aurora kinases, CCT137690 induces catastrophic mitotic defects:

  • Suppression of Histone H3 phosphorylation (Ser¹⁰): A direct substrate of Aurora B. Treatment with CCT137690 (0.5 µM) abolishes this phosphorylation in HCT116 and HeLa cells, confirming on-target inhibition [2] [4].
  • Spindle assembly disruption: Causes multipolar spindle formation, chromosome misalignment, and failed cytokinesis in oral cancer (ORL-48, ORL-115) and colon cancer (HCT116) cells [1] [2].
  • Cell cycle arrest & polyploidy: Sustained exposure (24–48 hrs) triggers endoreduplication, leading to 4N/8N DNA content, followed by apoptosis via PARP cleavage and BAX induction [1] [2] [5].

Table 2: Mitotic Defects Induced by CCT137690

Cellular EffectExperimental ModelConcentration
Histone H3 dephosphorylationHCT116, HeLa cells0.5 µM
Multipolar spindle formationORL-48, ORL-115 oral cancer0.1–0.3 µM
Polyploidy (>4N DNA content)Neuroblastoma (KELLY cells)0.25 µM
Apoptosis (PARP cleavage)MCF-7 breast cancer4.5 µM

Modulation of Non-Mitotic Pathways: FLT3-ITD and STAT5/Erk1/2 Signaling

Beyond mitotic disruption, CCT137690 inhibits oncogenic signaling cascades:

  • FLT3-ITD suppression: In acute myeloid leukemia, it blocks autophosphorylation of mutant FLT3 (internal tandem duplication), inhibiting downstream targets STAT5 and Erk1/2 [2] [4].
  • MYCN destabilization: In MYCN-amplified neuroblastoma, it reduces MYCN protein levels by disrupting AURKA-MYCN complexes, causing tumor regression in TH-MYCN transgenic mouse models [2].
  • LncRNA modulation: Downregulates oncogenic lncRNAs (e.g., HOTAIR, BC200) in breast cancer cells, correlating with anti-proliferative effects [5].

Table 3: Non-Mitotic Signaling Pathways Modulated by CCT137690

PathwayEffectExperimental Model
FLT3-ITD/STAT5Inhibits phosphorylationMOLM-13 AML xenografts
AURKA-MYCN interactionDestabilizes MYCN oncoproteinKELLY neuroblastoma cells
LncRNA expressionDownregulates HOTAIR, BC200MDA-MB-231 breast cancer

Properties

CAS Number

1095382-05-0

Product Name

CCT137690

IUPAC Name

3-[[4-[6-bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridin-7-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole

Molecular Formula

C26H31BrN8O

Molecular Weight

551.5 g/mol

InChI

InChI=1S/C26H31BrN8O/c1-18-15-20(31-36-18)17-33-9-13-35(14-10-33)24-22(27)16-28-26-23(24)29-25(30-26)19-3-5-21(6-4-19)34-11-7-32(2)8-12-34/h3-6,15-16H,7-14,17H2,1-2H3,(H,28,29,30)

InChI Key

GFLQCBTXTRCREJ-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)CN2CCN(CC2)C3=C4C(=NC=C3Br)N=C(N4)C5=CC=C(C=C5)N6CCN(CC6)C

Solubility

Soluble in DMSO, not in water

Synonyms

3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo(4,5-b)pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole
CCT 137690
CCT-137690
CCT137690

Canonical SMILES

CC1=CC(=NO1)CN2CCN(CC2)C3=C4C(=NC=C3Br)N=C(N4)C5=CC=C(C=C5)N6CCN(CC6)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.